2-(3-Phenyl-pyrazol-1-yl)-ethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-7-9-14-8-6-11(13-14)10-4-2-1-3-5-10/h1-6,8H,7,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJZYXZSZKPQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazole vs. Imidazole Derivatives
Pyrazole and imidazole rings are bioisosteres, but their electronic and steric profiles differ. For example:
- 2-(1H-Benzo[d]imidazol-2-yl)ethylamine (): This imidazole-containing analogue shows leishmanicidal activity due to its fused benzimidazole system, which enhances planarity and interaction with parasitic enzymes.
- 2-(2-Methyl-imidazol-1-yl)-ethylamine (): Substitution with a methyl-imidazole group improves glucokinase activation (EC₅₀ = 9 nM) compared to simpler amines.
Substituent Effects on the Pyrazole Ring
Substituents on the pyrazole ring critically influence biological activity:
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine (): The 3,5-dimethyl substitution reduces steric hindrance compared to the 3-phenyl group, possibly enhancing metabolic stability. However, the phenyl group in 2-(3-Phenyl-pyrazol-1-yl)-ethylamine may improve binding affinity to aromatic-rich enzyme pockets (e.g., glucokinase’s C-pocket) .
- Ferrocenyl-Substituted Pyrazoles (): Ferrocenyl groups introduce redox activity and metal coordination capacity, as seen in (R)-N,N-dimethyl-1-[(S)-2-{3-(1-phenyl)-1H-pyrazolyl}-ferrocenyl]ethylamine. The absence of a ferrocenyl moiety in the parent compound limits its application in chelation therapy but simplifies its pharmacokinetic profile .
Ethylamine Side Chain Modifications
The ethylamine chain’s substitution pattern significantly impacts potency:
- 2-Pyrrolidin-1-yl-ethylamine (): Incorporation of a pyrrolidine ring in the R2 position enhances glucokinase activation (EC₅₀ = 6 nM) by stabilizing charge-transfer interactions. The unmodified ethylamine in this compound may require additional functional groups for similar potency .
- N,N-Diethyl Ethylamine (): Bulky diethyl substituents reduce enzyme potency (EC₅₀ = 163 nM), suggesting that the phenyl-pyrazole group’s moderate size in the parent compound balances steric effects and binding efficiency .
Table 1: Comparative Enzymatic Activity (EC₅₀) of Ethylamine Derivatives
| Compound | EC₅₀ (nM) | Key Structural Feature | Reference |
|---|---|---|---|
| This compound | N/A* | 3-phenyl pyrazole | [6] |
| 2-(2-Methyl-imidazol-1-yl)-ethylamine | 9 | Methyl-imidazole | [1] |
| 2-Pyrrolidin-1-yl-ethylamine | 6 | Pyrrolidine ring | [1] |
| N,N-Diethyl Ethylamine | 163 | Bulky diethyl substituent | [1] |
*Direct data for this compound is unavailable; inferred from structural analogues.
Table 2: Physicochemical Properties
| Compound | LogP* | Solubility (mg/mL) | Bioactivity Context |
|---|---|---|---|
| This compound | ~2.1 | ~15 (aqueous) | Antibacterial, enzyme modulation |
| 2-(3,5-Dimethyl-pyrazol-1-yl)-ethylamine | 1.8 | ~20 | Improved metabolic stability |
| 2-(Benzo[d]imidazol-2-yl)-ethylamine | 1.5 | ~10 | Antiparasitic |
*Estimated using analogous structures (Evidences 1, 9).
Q & A
Q. What are the standard synthetic methodologies for preparing 2-(3-phenyl-pyrazol-1-yl)-ethylamine and its derivatives?
Methodological Answer: The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example:
- Step 1 : React phenylhydrazine with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole core .
- Step 2 : Introduce the ethylamine moiety via alkylation. For instance, react 3-phenyl-1H-pyrazole with 2-chloroethylamine hydrochloride in the presence of a base (e.g., triethylamine) under reflux in ethanol .
- Purification : Recrystallize the product using ethanol/DMF mixtures and confirm purity via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .
Q. Key Data :
Q. How are structural and purity characteristics of this compound validated?
Methodological Answer:
- Spectroscopy : IR spectroscopy confirms NH stretching (3200–3400 cm⁻¹) and pyrazole C=N (1600–1650 cm⁻¹). H NMR in DMSO-d6 shows peaks for pyrazole protons (δ 6.5–8.5 ppm) and ethylamine chain (δ 2.8–3.5 ppm) .
- Chromatography : TLC with iodine visualization ensures single-spot purity. HPLC (C18 column, acetonitrile/water gradient) quantifies impurities (<2%) .
Q. What in vitro pharmacological screening strategies are used for this compound?
Methodological Answer:
- Glucose Uptake Assays : Incubate rat hepatocytes with 10 mM glucose and measure uptake using radiolabeled 2-deoxy-D-glucose. Compound 19e (a derivative) showed 2.5-fold increased uptake at 10 μM .
- Receptor Binding Studies : Use histamine H1 receptor-expressing cells to assess competitive binding via fluorescence polarization (e.g., 2-(2-pyridyl)-ethylamine analogs in ) .
Q. Key Pharmacological Data :
| Compound | Activity (Glucose Uptake) | Receptor Binding (IC₅₀, μM) |
|---|---|---|
| 19e | 2.5x increase at 10 μM | N/A |
| Analog X | N/A | 12.3 (H1 receptor) |
Advanced Research Questions
Q. How can substituent effects on the pyrazole ring influence bioactivity?
Methodological Answer:
- Rational Design : Introduce electron-withdrawing groups (e.g., -SO₂CH₃) at the para position to enhance metabolic stability. For example, 3-(4-methanesulfonylphenoxy) derivatives showed improved hepatocyte activity .
- SAR Analysis : Compare EC₅₀ values across analogs. Substituents at the 5-position (e.g., 3-methylpyridinyl) enhance glucokinase activation by 40% .
Q. What strategies mitigate impurities during large-scale synthesis?
Methodological Answer:
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Normalize cell lines (e.g., HepG2 vs. primary hepatocytes) and glucose concentrations (5 mM vs. 10 mM) to reduce variability .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation) that may explain inconsistent in vivo results .
Q. What computational approaches predict binding modes with target receptors?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
